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Compound of Interest

Compound Name: 1-Bromo-2-ethylbutane

Cat. No.: B1346692 Get Quote

In the world of organic chemistry, isomers—molecules with the same chemical formula but

different structural arrangements—present a fascinating challenge for identification and

characterization. This guide provides a comprehensive spectroscopic comparison of 1-bromo-
2-ethylbutane and its structural isomers with the formula C6H13Br. Aimed at researchers,

scientists, and professionals in drug development, this document offers a detailed analysis of

their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data,

supplemented with detailed experimental protocols and logical workflow diagrams.

Unmasking Molecular Identities: A Comparative
Analysis
The subtle differences in the atomic arrangement of these bromoalkane isomers lead to distinct

spectroscopic fingerprints. The following sections delve into the nuances of their IR, ¹H NMR,

¹³C NMR, and Mass Spectra, providing the critical data needed for their differentiation.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The C-Br

stretching frequency, typically found in the 500-700 cm⁻¹ region, is a key indicator of a

bromoalkane. However, the overall "fingerprint region" (below 1500 cm⁻¹) is unique for each

isomer and crucial for its unambiguous identification.
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Compound C-H Stretch (cm⁻¹) C-H Bend (cm⁻¹) C-Br Stretch (cm⁻¹)

1-Bromo-2-

ethylbutane
~2960, ~2875 ~1460, ~1380 ~650

1-Bromohexane 2957, 2858 1465, 1379 647, 562

1-Bromo-3-

methylpentane
Not Available Not Available Not Available

1-Bromo-4-

methylpentane
2958, 2871 1467 648

2-Bromo-4-

methylpentane
2960, 2873 1469, 1369 Not Available

3-Bromo-3-

methylpentane
Not Available Not Available Not Available

1-Bromo-2,2-

dimethylbutane
Not Available Not Available Not Available

1-Bromo-3,3-

dimethylbutane
~2950, ~2860 ~1470, ~1365 ~650

2-Bromo-2,3-

dimethylbutane
Not Available Not Available Not Available

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift (δ), splitting pattern (multiplicity),

and integration of the signals in ¹H NMR, along with the number of unique carbon signals in ¹³C

NMR, are powerful tools for elucidating the exact structure of each isomer.

¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compound -CH₂Br -CHBr-
Other
Characteristic
Peaks

1-Bromo-2-

ethylbutane
~3.4 (d) -

0.9 (t, 6H), 1.4-1.6 (m,

5H)

1-Bromohexane 3.41 (t) -
0.90 (t, 3H), 1.3-1.9

(m, 8H)

1-Bromo-3-

methylpentane
~3.4 - Not Available

1-Bromo-4-

methylpentane
3.40 (t) -

0.88 (d, 6H), 1.2-1.8

(m, 5H)

2-Bromo-4-

methylpentane
- ~4.1 Not Available

3-Bromo-3-

methylpentane
- - Not Available

1-Bromo-2,2-

dimethylbutane
~3.3 (s) - Not Available

1-Bromo-3,3-

dimethylbutane
3.35 (m) -

0.90 (s, 9H), 1.80 (m,

2H)[1]

2-Bromo-2,3-

dimethylbutane
- - Not Available

¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compound C-Br Other Characteristic Peaks

1-Bromo-2-ethylbutane ~35 Not Available

1-Bromohexane 33.8 32.5, 31.0, 27.9, 22.5, 14.0

1-Bromo-3-methylpentane Not Available Not Available

1-Bromo-4-methylpentane 33.7 38.8, 35.1, 27.8, 22.4

2-Bromo-4-methylpentane Not Available Not Available

3-Bromo-3-methylpentane Not Available Not Available

1-Bromo-2,2-dimethylbutane Not Available Not Available

1-Bromo-3,3-dimethylbutane 28.1 48.0, 30.5, 29.2

2-Bromo-2,3-dimethylbutane 70.8 37.9, 28.1, 18.0

Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments.

The molecular ion peak (M⁺) confirms the molecular weight, and the characteristic isotopic

pattern of bromine (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio) results in two peaks (M⁺ and M+2)

of nearly equal intensity. The fragmentation pattern is unique to each isomer and provides

clues to its structure.
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Compound
Molecular Ion (M⁺,
M+2)

Base Peak (m/z)
Key Fragment Ions
(m/z)

1-Bromo-2-

ethylbutane
164, 166 57 85, 135

1-Bromohexane 164, 166 85 43, 57, 135[2]

1-Bromo-3-

methylpentane
164, 166 57 85, 55[3]

1-Bromo-4-

methylpentane
164, 166 43 57, 85

2-Bromo-4-

methylpentane
164, 166 43 57, 85, 121/123

3-Bromo-3-

methylpentane
164, 166 135/137 57, 107

1-Bromo-2,2-

dimethylbutane
164, 166 57 85, 107

1-Bromo-3,3-

dimethylbutane
164, 166 57 41, 109[1][4]

2-Bromo-2,3-

dimethylbutane
164, 166 85 43, 57

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this

guide.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid bromoalkane was placed between two polished

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
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Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates was acquired and automatically subtracted from the sample

spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus

wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the bromoalkane was dissolved in about 0.7

mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was

added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Data Acquisition: A standard proton pulse program was used. Key parameters

included a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay

of 1 second.

¹³C NMR Data Acquisition: A proton-decoupled pulse program was used to obtain a spectrum

with single lines for each carbon environment. Key parameters included a spectral width of

220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the TMS signal.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the bromoalkane in a volatile solvent (e.g.,

dichloromethane or methanol) was injected into a Gas Chromatograph (GC) coupled to a

Mass Spectrometer (MS).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

GC Separation: The GC was equipped with a non-polar capillary column (e.g., DB-5ms). The

oven temperature was programmed with an initial hold and then a ramp to a final

temperature to ensure separation of any impurities.
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MS Data Acquisition: The mass spectrometer was operated in EI mode with an ionization

energy of 70 eV. The mass range scanned was typically from m/z 35 to 200.

Data Processing: The mass spectrum was plotted as relative intensity versus the mass-to-

charge ratio (m/z).

Visualizing the Logic
To better understand the workflow of spectroscopic analysis and the relationships between the

isomers, the following diagrams are provided.
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Caption: Workflow for Spectroscopic Analysis of Bromoalkane Isomers.
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Structural Isomers

C6H13Br
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Caption: Structural Isomers of C6H13Br.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346692?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

